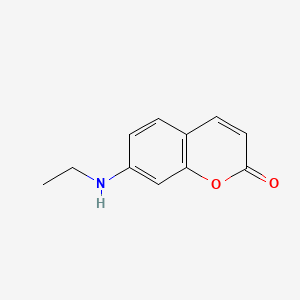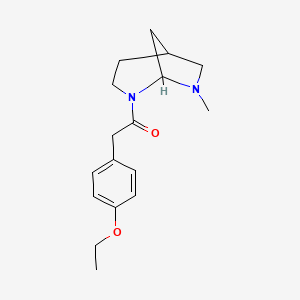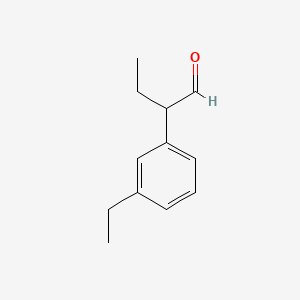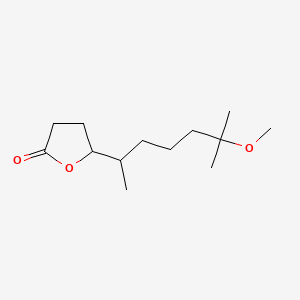
2(3H)-Furanone, dihydro-5-(5-methoxy-1,5-dimethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with a dihydro substitution and a complex alkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Alkyl Side Chain: The alkyl side chain can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through an etherification reaction, where a suitable alcohol reacts with the furan ring under acidic conditions.
Industrial Production Methods: Industrial production of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one may involve large-scale batch or continuous processes. These processes typically use optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the alkyl side chain is oxidized to form various products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the furan ring or the side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the side chain are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans, alkylated furans, and other substituted derivatives.
Scientific Research Applications
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic, and gene expression pathways.
Comparison with Similar Compounds
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one can be compared with other similar compounds, such as:
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one: Similar in structure but with different alkyl side chains or functional groups.
Furan Derivatives: Compounds with a furan ring but different substitutions, such as furfural and furan-2-carboxylic acid.
Uniqueness:
Structural Features: The unique combination of the furan ring, dihydro substitution, and complex alkyl side chain sets it apart from other compounds.
Properties
CAS No. |
61099-36-3 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-(6-methoxy-6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(11-7-8-12(14)16-11)6-5-9-13(2,3)15-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
BZWMNDPUJKKIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
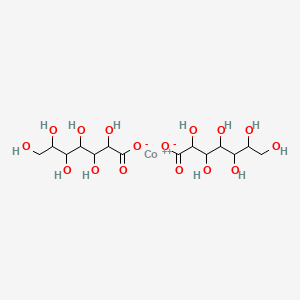
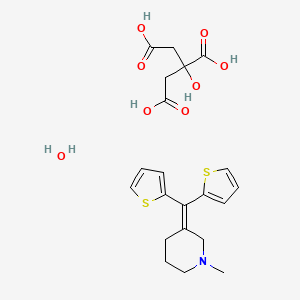
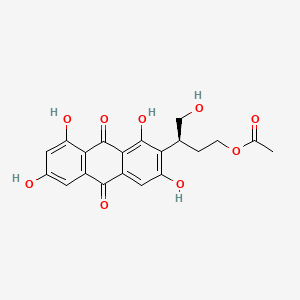

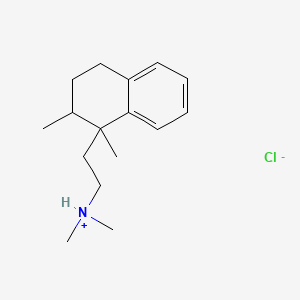
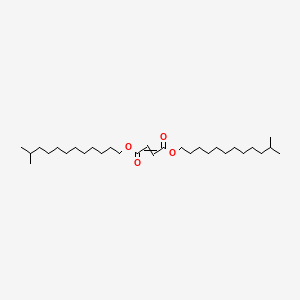
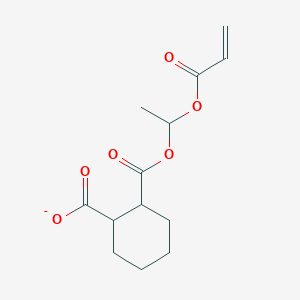
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
